
5-Methyl-1,3,4-oxathiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,3,4-oxathiazol-2-one is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-oxathiazol-2-one typically involves the reaction of chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform. The reaction is usually carried out under an inert atmosphere, with the chlorocarbonylsulfenyl chloride added drop-wise to the amide solution . Variations in the procedure may include different solvents and reaction conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
5-Methyl-1,3,4-oxathiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxathiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
5-Methyl-1,3,4-oxathiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
作用机制
The mechanism of action of 5-Methyl-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins essential for bacterial survival . This inhibition disrupts cellular processes, leading to the death of the bacterial cells.
相似化合物的比较
Similar Compounds
1,3,4-Oxathiazol-2-one: A closely related compound with similar structural features.
1,4,2-Oxathiazol-5-one: Another isomer with distinct chemical properties.
Uniqueness
5-Methyl-1,3,4-oxathiazol-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its stability and selectivity in various reactions compared to other oxathiazolone derivatives .
属性
IUPAC Name |
5-methyl-1,3,4-oxathiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-2-4-7-3(5)6-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFUGWQXUYMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
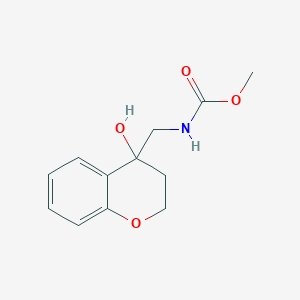
![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
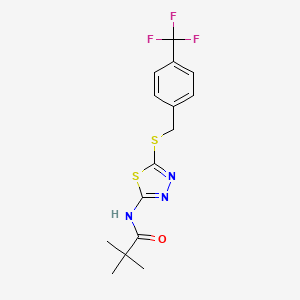
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)
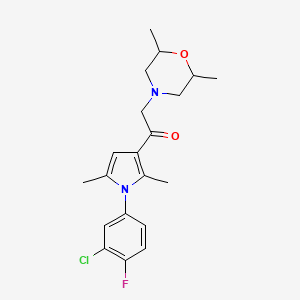

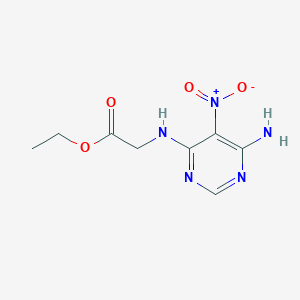
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)
![4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2735347.png)
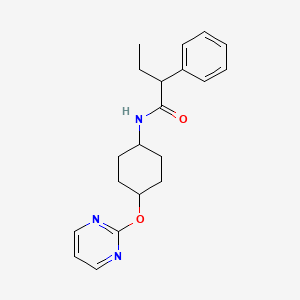
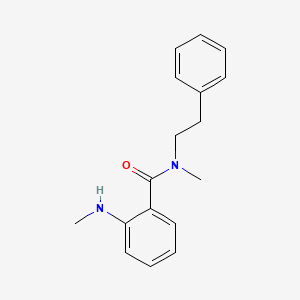
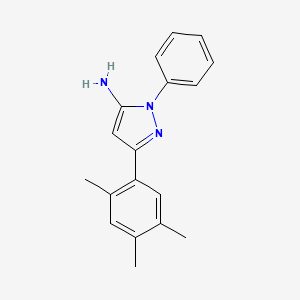
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
